Product packaging for Allopumiliotoxin 325a(Cat. No.:CAS No. 141643-34-7)

Allopumiliotoxin 325a

Cat. No.: B1175240
CAS No.: 141643-34-7
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Description

Allopumiliotoxin 325A is a specialized alkaloid compound belonging to the pumiliotoxin-A class, a group of naturally occurring toxins initially identified in the skin of neotropical poison frogs from the Dendrobatidae family . These compounds are part of the frog's chemical defense system and are sequestered from dietary arthropod sources, including formicine ants and oribatid mites . With a molecular formula of C19H35NO3 and a molecular weight of 325.49 g/mol, it is part of the allopumiliotoxin subclass, which is characterized by a ten-carbon side chain and an additional ring hydroxyl group compared to pumiliotoxins . The compound can be identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which typically shows prominent fragment ions at m/z 70 (C4H8N+) and m/z 182 (C10H16NO2+), a pattern distinctive of the allopumiliotoxin class . The primary research value of this compound lies in the field of neuropharmacology and toxicology. Allopumiliotoxins are known to exhibit significant biological activity by modulating ion channels in nerve and muscle cells . Specifically, compounds within this class, such as the closely related Allopumiliotoxin 339A, have been shown to stimulate sodium influx and trigger the breakdown of phosphoinositides in guinea pig cerebral cortical synaptoneurosomes, indicating an interaction with secondary messenger systems . This mechanism can lead to effects such as muscle contractility and rigidity, making these alkaloids valuable tools for probing sodium channel function and signal transduction pathways . The high toxicity of this compound class underscores its potency and the need for careful handling in a laboratory setting . This product is intended for research purposes only and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

141643-34-7

Molecular Formula

C17H21NO3

Synonyms

Allopumiliotoxin 325a

Origin of Product

United States

Occurrence, Distribution, and Biosynthetic Hypotheses of Allopumiliotoxin 325a

Research Findings

Detailed research has illuminated the sophisticated biological machinery behind alkaloid sequestration.

Absorption and Transport: After ingestion, lipophilic alkaloids like Allopumiliotoxin 325a are absorbed from the gastrointestinal tract and enter the bloodstream. biologists.comnih.gov Early research was uncertain about how these toxins were transported without harming the frog. Recent studies have identified a specific alkaloid-binding globulin (ABG) in the blood plasma of poison frogs. stanford.eduelifesciences.org This protein, which is part of the serpin superfamily, binds to the alkaloids, effectively sequestering them in the circulation and regulating their bioavailability. elifesciences.org This prevents the "free" alkaloid from interacting with the frog's own sensitive neuronal targets, such as sodium channels. biologists.comelifesciences.org

Metabolic Modification: Some frog species have evolved the ability to metabolize the alkaloids they sequester. nih.gov For instance, studies on Dendrobates tinctorius demonstrated that exposure to dietary pumiliotoxin 251D led to its conversion into allopumiliotoxin 267A. nih.govplos.org This metabolic step, a 7'-hydroxylation, increases the toxicity of the compound. weebly.com This process is associated with changes in the expression of genes involved in small molecule metabolism and transport, particularly a cytochrome P450 enzyme (CYP2D6-like), which is believed to be responsible for the transformation. nih.gov It is hypothesized that this compound is the result of a similar metabolic modification of a dietary precursor.

Storage: The final step is the transport of the alkaloids from the blood into the dermal granular glands for storage. vub.be While the precise mechanism of this final transfer is still under investigation, it is known to be a highly efficient process, leading to high concentrations of alkaloids in the skin. nih.gov Transcriptomic studies comparing wild-caught (chemically defended) frogs with lab-raised (undefended) frogs have revealed differential expression of transcripts involved in small molecule transport across the skin, intestines, and liver, highlighting the coordinated effort of multiple tissues in the sequestration pathway. biologists.com

The evolution of these sequestration mechanisms, which has occurred independently at least three times in poison frogs, is a remarkable example of adaptation. elifesciences.org It allows these amphibians to leverage the chemical defenses of other organisms, turning their diet into a protective shield. elifesciences.org

Table 2: Key Proteins and Genes in Alkaloid Sequestration

ComponentTypeLocation/TissueFunctionSupporting Evidence
Alkaloid-Binding Globulin (ABG)Protein (Serpin)Blood PlasmaBinds, transports, and sequesters alkaloids in circulation. stanford.eduelifesciences.orgProteomic and biochemical studies identified ABG as the principal alkaloid-binding molecule in poison frog blood. elifesciences.org
CYP2D6-like enzymeProtein (Enzyme)Intestines, LiverPutative role in metabolizing pumiliotoxins into allopumiliotoxins (e.g., PTX 251D to aPTX 267A). nih.govIncreased gene expression in D. tinctorius fed with PTX 251D; human CYP2D6 rapidly metabolizes PTX 251D in vitro. nih.gov
Small Molecule TransportersProteinsIntestines, Liver, SkinInvolved in the uptake, distribution, and storage of alkaloids. biologists.comRNA sequencing shows differential expression of transport-related genes between wild and lab-raised frogs. biologists.com

Chemical Synthesis and Analog Development of Allopumiliotoxin 325a

Rationale for Synthetic Endeavors

The primary driver for the chemical synthesis of Allopumiliotoxin 325a and its congeners is their extremely limited availability from natural sources. These alkaloids are present in minute quantities in the skin of poison frogs. researchgate.netresearchgate.net This scarcity severely restricts the isolation of sufficient material for comprehensive biological and pharmacological investigations. Synthetic efforts are therefore crucial to provide the quantities of these complex molecules needed for detailed structure-activity relationship (SAR) studies and to explore their therapeutic potential. wikipedia.org

Total Synthesis Approaches to this compound and Related Allopumiliotoxins

The complex architecture of allopumiliotoxins, featuring a densely functionalized indolizidine core and a stereochemically defined alkylidene side chain, has made them challenging targets for total synthesis. wikipedia.org A significant hurdle in these syntheses is the stereocontrolled formation of the exocyclic alkylidene side chain. wikipedia.org

Enantioselective Synthetic Strategies

The development of enantioselective routes to allopumiliotoxins has been a major focus, aiming to produce these alkaloids in their naturally occurring, optically pure forms. A notable strategy involves the use of chiral building blocks derived from readily available starting materials like L-proline. researchgate.net For instance, the enantioselective total synthesis of allopumiliotoxins 267A and 339B was achieved starting from L-proline, leading to an enantiomerically pure indolizidine ketone intermediate in five steps. researchgate.net Other approaches have utilized chiral dihydropyridone intermediates to construct the core structure with high stereocontrol. wikipedia.org The application of asymmetric reactions, such as catalytic enantioselective reductive alkynylation of amides, has also emerged as a powerful tool for the efficient synthesis of related indolizidine alkaloids. springernature.com

Stereochemical Control in Alkylidene Side Chain Formation

Achieving the correct (Z)-geometry of the alkylidene side chain is a critical challenge in the synthesis of allopumiliotoxins. nih.gov Traditional Wittig-type olefination reactions often provide poor stereoselectivity for this transformation. wikipedia.org To address this, a variety of innovative methods have been developed. Overman and his colleagues pioneered the use of an iminium ion-vinylsilane cyclization, which concurrently forms the indolizidine ring and establishes the desired (Z)-stereochemistry of the side chain. researchgate.net Another successful strategy involves an iodide-promoted iminium ion-alkyne cyclization. wikipedia.org More recently, a nickel-catalyzed reductive cyclization of an alkyne and an aldehyde has been employed to diastereoselectively install the (Z)-alkene. nih.gov

Key Methodological Advancements in Indolizidine Alkaloid Synthesis

The pursuit of allopumiliotoxin synthesis has spurred significant innovation in the broader field of indolizidine alkaloid synthesis. Palladium-catalyzed cross-coupling reactions have proven to be versatile for constructing the bicyclic framework. Additionally, intramolecular Heck reactions have been explored for the formation of the indolizidine core, sometimes proceeding through unexpected pathways to yield the desired product. researchgate.net The development of one-pot, multi-reaction sequences has streamlined the synthesis of these complex molecules. For example, a one-pot process combining catalytic asymmetric reductive alkynylation with a cascade of palladium-catalyzed reactions has enabled the rapid and efficient total synthesis of several indolizidine alkaloids. springernature.com These methodological advancements not only facilitate access to allopumiliotoxins but also provide powerful tools for the synthesis of other nitrogen-containing heterocyclic natural products.

Development and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for elucidating the structural features responsible for its biological activity and for developing new therapeutic agents.

Design Principles for Structural Modification

The design of allopumiliotoxin analogs is guided by the desire to understand the structure-activity relationships (SAR) of this class of compounds. Modifications are typically focused on several key areas of the molecule:

The Indolizidine Core: Altering the stereochemistry or substitution pattern of the bicyclic core can reveal the importance of the ring structure for biological activity. For example, the orientation of the hydroxyl groups on the indolizidine ring has been shown to be critical, with β-oriented C-7 hydroxyl groups generally conferring greater activity. wikipedia.org

Introduction of Functional Groups: The introduction of new functional groups can modulate the polarity, reactivity, and metabolic stability of the molecule.

By systematically modifying these structural elements, chemists can generate a library of analogs for biological screening, leading to a deeper understanding of the molecular pharmacology of allopumiliotoxins and potentially to the discovery of new lead compounds for drug development.

Synthetic Routes to Modified Allopumiliotoxin Scaffolds

The development of synthetic routes to modified allopumiliotoxin scaffolds has been a significant area of research, driven by the desire to understand the structure-activity relationships of these potent alkaloids and to develop novel therapeutic agents. These synthetic efforts have led to a diverse array of strategies for modifying both the indolizidine core and the characteristic alkylidene side chain of the allopumiliotoxin family. These approaches have not only provided access to a variety of analogs but have also spurred the development of new synthetic methodologies.

A predominant strategy in the synthesis of modified allopumiliotoxin scaffolds involves the construction of a functionalized indolizidine core followed by the introduction of a modified side chain. Key methodologies for the construction of the bicyclic core include intramolecular cyclization reactions of acyclic precursors. Notable among these are the iminium ion-alkyne cyclizations, transition-metal-mediated cyclizations, and strategies involving chiral building blocks like dihydropyridones.

One of the most powerful and widely adopted methods for constructing the allopumiliotoxin core is the iodide-promoted iminium ion-alkyne cyclization, extensively developed by the research group of Larry E. Overman. acs.org This strategy allows for the stereocontrolled formation of the indolizidine ring system and simultaneous introduction of a precursor to the alkylidene side chain. The versatility of this method has been demonstrated in the total syntheses of several allopumiliotoxin alkaloids, including (+)-allopumiliotoxin 267A and (+)-allopumiliotoxin 323B'. acs.org The process typically begins with the preparation of a chiral pyrrolidine (B122466) aldehyde, which serves as a key building block. This aldehyde undergoes a subsequent cyclization with an alkyne fragment, induced by iodide ions, to form the indolizidine framework with high stereocontrol.

Another significant approach involves the use of transition-metal-mediated reactions to construct the indolizidine core. The Kibayashi group, for instance, has utilized a nickel-chromium-mediated cyclization strategy. This method has been successfully applied to the synthesis of allopumiliotoxin analogs, often involving chelation-controlled propargylation and palladium-catalyzed lactonization as key steps.

The use of chiral building blocks has also been a cornerstone in the asymmetric synthesis of modified allopumiliotoxin scaffolds. Comins and coworkers developed a concise synthesis of (+)-allopumiliotoxin 267A utilizing an enantiopure N-acyl-2,3-dihydro-4-pyridone as a key intermediate. acs.org This approach offers a highly stereocontrolled route to the indolizidine core, which can then be further elaborated to introduce various side chains. acs.org

Modifications to the allopumiliotoxin scaffold have been explored in two primary regions: the indolizidine ring system and the alkylidene side chain. Variations in the side chain are often achieved through the use of different aldehyde or alkyne coupling partners in the key cyclization or olefination steps. For example, the synthesis of allopumiliotoxin 339A, which features a more extended side chain compared to allopumiliotoxin 267A, has been accomplished using similar cyclization strategies but with appropriately modified starting materials. ucl.ac.uk Modifications to the indolizidine core, such as alterations in the hydroxylation pattern, have also been investigated to probe the structural requirements for biological activity.

The following table summarizes some of the key synthetic strategies and the types of modified allopumiliotoxin scaffolds that have been successfully synthesized.

Synthetic Strategy Key Reaction Modified Scaffold Example Structural Modification Reference
Iminium Ion-Alkyne CyclizationIodide-promoted cyclization of an iminium ion with an alkyne(+)-Allopumiliotoxin 267AStandard allopumiliotoxin core with a C16 side chain acs.org
Iminium Ion-Alkyne CyclizationIodide-promoted cyclization of an iminium ion with an alkyne(+)-Allopumiliotoxin 323B'Structural isomer with a different side chain configuration acs.org
Nickel-Chromium-Mediated CyclizationIntramolecular cyclization of an iodoalkenyl aldehydeAllopumiliotoxin 339A/B AnalogsExtended alkyl or functionalized side chains
Chiral Dihydropyridone IntermediateStereoselective reduction and oxidation sequence(+)-Allopumiliotoxin 267AStandard allopumiliotoxin core acs.org
O-Directed HydrostannationStereoselective synthesis of the trisubstituted alkene moiety of the side chain(+)-Allopumiliotoxin 339AModified side chain synthesis ucl.ac.uk

These synthetic endeavors have not only provided valuable quantities of rare natural products and their analogs for biological evaluation but have also significantly advanced the field of synthetic organic chemistry. The development of novel cyclization strategies and the stereocontrolled synthesis of complex heterocyclic systems remain enduring legacies of the research into the chemical synthesis of allopumiliotoxin alkaloids.

Molecular Mechanisms of Action and Pharmacological Investigations of Allopumiliotoxin 325a

Interactions with Ion Channels

The primary mechanism of action for many amphibian-derived alkaloids, including the pumiliotoxin family, involves the modulation of ion channels. researchgate.net These interactions are fundamental to the toxin's effects on excitable cells.

Allopumiliotoxins are recognized for their potent effects on voltage-gated sodium channels. researchgate.nett3db.ca These channels are proteins that mediate the voltage-dependent sodium ion permeability of excitable membranes, forming a sodium-selective pathway for Na+ ions to pass through according to their electrochemical gradient. t3db.ca The action of toxins like batrachotoxins, which also target these channels, has established them as critical sites for neurotoxin activity. researchgate.netbioone.org Allopumiliotoxins modulate the activity of these channels, which is a key component of their neurotoxicity. t3db.ca This interaction can disrupt the normal generation and propagation of action potentials in neurons and muscle cells.

Allopumiliotoxins also exert influence over voltage-gated potassium channels, specifically those containing the KCNA2 subunit (also known as Kv1.2). t3db.ca The KCNA2 gene encodes for the Kv1.2 channel, which is widely distributed in the central and peripheral nervous systems and plays a critical role in regulating neuronal excitability. nih.govnih.govatlasgeneticsoncology.org These channels are involved in setting the resting membrane potential and repolarizing the membrane during action potentials. t3db.ca

KCNA2-containing channels are crucial for preventing neuronal hyperexcitability and aberrant action potential firing. t3db.ca By modulating these channels, allopumiliotoxins can significantly alter neuronal function. Research on KCNA2 knockout mouse models has shown that loss-of-function mutations can lead to a greater susceptibility to seizures, highlighting the channel's importance in maintaining neural stability. nih.gov

Table 1: Ion Channel Targets of Allopumiliotoxins and Their Functions

Target ChannelGeneGeneral FunctionRole in Pathophysiology (as modulated by toxins)
Voltage-Gated Sodium ChannelMultiple (e.g., SCN family)Initiation and propagation of action potentials in excitable cells. t3db.caAltered channel kinetics, leading to membrane hyperexcitability and neurotoxicity. t3db.canih.gov
Potassium Voltage-Gated Channel Subfamily A Member 2KCNA2Regulates neuronal excitability, acts as a pacemaker, prevents hyperexcitability. t3db.canih.govDisruption of action potential firing and neurotransmitter release. t3db.ca

Receptor Interactions and Signal Transduction Pathways

Beyond direct ion channel modulation, the effects of allopumiliotoxins can be linked to broader cell signaling networks, including G protein-coupled receptors and their associated secondary messenger systems.

There is evidence suggesting that the targets of allopumiliotoxins may act as downstream effectors for G protein-coupled receptors (GPCRs). t3db.ca GPCRs are a large family of receptors that transduce extracellular signals into intracellular responses. nih.gov In poison frogs, the TAS2R family of GPCRs functions as bitter taste receptors, which is relevant to their interaction with ingested toxins. researchgate.netresearchgate.net While a direct binding interaction between Allopumiliotoxin 325a and a specific GPCR has not been fully elucidated, the interplay between ion channels modulated by the toxin and GPCR signaling pathways is an area of pharmacological interest. For instance, some potassium channels are known to be modulated by GPCRs, suggesting an indirect pathway for the toxin's influence. t3db.ca

Pumiliotoxins, the parent class of compounds to allopumiliotoxins, have been shown to interact with secondary messenger systems by affecting calcium signaling. Specifically, pumiliotoxins A, B, and 251D are known inhibitors of the calcium-dependent ATPase (Ca2+-ATPase) found in the sarcoplasmic reticulum. t3db.ca This enzyme is critical for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum, a key step in muscle relaxation. t3db.ca By inhibiting this pump, the toxins disrupt calcium homeostasis, which is intrinsically linked to the phosphoinositide signaling pathway that governs the release of intracellular calcium stores.

Neurobiological and Neuromuscular Effects

The interactions of this compound at the molecular level translate into significant physiological effects on the nervous and muscular systems. The modulation of sodium and potassium channels directly impacts neuronal excitability and contributes to the regulation of neurotransmitter release, such as gamma-aminobutyric acid (GABA) and dopamine (B1211576). t3db.ca

The effects observed in animal models exposed to pumiliotoxins include hyperactivity and convulsions, which are manifestations of widespread neuronal hyperexcitability. The inhibition of Ca2+-ATPase in striated muscle by related pumiliotoxins points to a direct neuromuscular effect, disrupting the normal cycle of muscle contraction and relaxation. t3db.ca The modulation of KCNA2-containing channels in Purkinje cells, which are vital for motor coordination, further underscores the toxin's potent effects on the neuromuscular system. t3db.ca

Table 2: Summary of Neurobiological and Neuromuscular Effects of Pumiliotoxin-class Alkaloids

EffectProposed Molecular MechanismAffected System
Hyperactivity, ConvulsionsModulation of voltage-gated sodium and potassium channels leading to neuronal hyperexcitability. t3db.caCentral Nervous System
Disruption of Muscle Contraction/RelaxationInhibition of Ca2+-ATPase in the sarcoplasmic reticulum, leading to altered calcium homeostasis. t3db.caNeuromuscular System
Altered Neurotransmitter ReleaseModulation of presynaptic KCNA2-containing channels that regulate neuronal action potentials. t3db.caNervous System
Impaired Motor CoordinationEffects on KCNA2-containing channels in cerebellar Purkinje cells. t3db.caNeuromuscular System

Regulation of Neuronal Action Potential Firing

Specific research detailing the direct effects of this compound on the regulation of neuronal action potential firing is not extensively documented in current literature. However, the activity of related compounds within the pumiliotoxin family offers significant insights. Members of this alkaloid class are known to regulate neuronal excitability and play a role in the pacemaker regulation of neuronal action potentials. t3db.ca For instance, the related alkaloid pumiliotoxin-B has been shown to induce repetitive action potential discharge or bursting pacemaker activity in bullfrog sympathetic neurons following a single stimulus. nih.gov This effect is linked to an increase in membrane excitability. nih.gov Pumiliotoxins and allopumiliotoxins generally act as positive modulators of voltage-gated sodium channels, a mechanism central to the generation and propagation of action potentials. wikipedia.org This modulation can lead to hyperexcitability and aberrant action potential firing. t3db.ca Given that this compound belongs to this class, it is hypothesized to share similar modulatory effects on neuronal firing, although direct experimental verification is required.

Impact on Neurotransmitter Release (e.g., GABA, Dopamine)

Direct experimental data on the specific impact of this compound on the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and dopamine is limited. However, functional studies on related toxins suggest that this class of compounds may contribute to the regulation of neurotransmitter release. t3db.ca For example, some toxins that target specific potassium channels, which are involved in neuronal excitability, are known to contribute to the regulation of the axonal release of dopamine. t3db.ca Furthermore, there is evidence to suggest that related compounds may function as downstream effectors for G protein-coupled receptors and inhibit GABAergic inputs in certain brain regions like the basolateral amygdala neurons. t3db.ca While these findings point to the potential for allopumiliotoxins to influence neurotransmitter systems, specific studies on this compound are needed to confirm and characterize its impact on GABA and dopamine release. nih.gov

Effects on Muscle and Nerve Cell Function

The pumiliotoxin-A class of alkaloids, which includes this compound, is well-regarded for its pronounced pharmacological effects on muscle and nerve cells. wikipedia.org These alkaloids are generally positive modulators of voltage-gated sodium channels, which enhances the influx of sodium ions and impacts cellular excitability. wikipedia.orgwikipedia.org This mechanism is fundamental to their effects on both nerve and muscle tissue. wikipedia.orgresearchgate.net

In skeletal muscle, related compounds like pumiliotoxin-B have been demonstrated to potentiate twitch response. nih.gov A single stimulus to a muscle in the presence of pumiliotoxin-B can elicit a burst of repetitive action potentials, which is dependent on both sodium and calcium ion concentrations. nih.gov At the neuromuscular junction, pumiliotoxin-B can evoke repetitive end-plate potentials in response to a single nerve stimulus, indicating an effect on nerve-to-muscle signal transmission. nih.gov The cardiotonic (heart-strengthening) effects observed with many pumiliotoxins and allopumiliotoxins are also linked to this modulation of sodium channels, which increases the force of heart contractions. wikipedia.orgucl.ac.uk

Comparative Pharmacological Activity of this compound with Related Alkaloids

The pharmacological activity of this compound can be understood in comparison to other alkaloids in the pumiliotoxin and allopumiliotoxin series. The primary structural difference between these two classes is the presence of a hydroxyl (-OH) group at the C-7 position of the indolizidine ring in allopumiliotoxins, whereas pumiliotoxins have a hydrogen at this position. wikipedia.org This hydroxylation is a key factor in the generally higher toxicity and potency of allopumiliotoxins compared to their pumiliotoxin counterparts. wikipedia.org

Allopumiliotoxin 339A is considered one of the most potent allopumiliotoxins and is more biologically active than pumiliotoxin B. wikipedia.org It has been shown to actively stimulate sodium influx in guinea pig cerebral cortical synaptoneurosomes. wikipedia.org In contrast, pumiliotoxin 251D, which lacks the C-7 hydroxyl group, acts as a blocker of sodium ion flux. wikipedia.org The metabolic conversion of pumiliotoxin 251D to allopumiliotoxin 267A (via hydroxylation) results in a compound that is approximately five times more toxic.

This compound is structurally distinct from other allopumiliotoxins like 267A due to its specific side chain, which is a hydroxy-dimethyloctyl group. Research on Australian myobatrachid frogs of the genus Pseudophryne has shown that they can perform enzymatic hydroxylation of dietary pumiliotoxin 307A to produce pumiliotoxins with molecular weights of 323 and 325, indicating a biosynthetic pathway for this specific alkaloid. researchgate.net

Table 1: Structural Comparison of this compound and Related Alkaloids

Compound Molecular Formula Core Structure Key Structural Feature
This compound C₁₉H₃₅NO₃ Indolizidine 7-OH group; hydroxy-dimethyloctyl side chain.
Allopumiliotoxin 267a C₁₆H₂₉NO₂ Indolizidine 7-OH group; methylhexyl side chain.
Allopumiliotoxin 339A C₁₉H₃₅NO₄ Indolizidine 7-OH group; different side chain hydroxylation. wikipedia.orgwikipedia.org
Pumiliotoxin B C₁₉H₃₃NO₃ Indolizidine Hydrogen at C-7; lacks the 7-OH group. wikipedia.org

| Pumiliotoxin 251D | C₁₆H₂₉NO | Indolizidine | Hydrogen at C-7; lacks the 7-OH group. wikipedia.org |

Table 2: List of Mentioned Compounds

Compound Name
Allopumiliotoxin 267a
Allopumiliotoxin 323
This compound
Allopumiliotoxin 339A
Dopamine
Gamma-aminobutyric acid (GABA)
Pumiliotoxin 251D
Pumiliotoxin 307A

Structure Activity Relationship Sar Studies of Allopumiliotoxin 325a and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The fundamental structure of allopumiliotoxins, an indolizidine core with a characteristic alkylidene side chain, is paramount for their biological activity. The indolizidine ring system serves as a rigid scaffold, positioning the side chain and other functional groups in a specific spatial orientation for interaction with biological targets. The presence and nature of the side chain are also critical determinants of activity. For instance, studies on the parent pumiliotoxin class have revealed that the absence of hydroxyl groups in the side chain can lead to a significant decrease or alteration of biological effects.

Influence of Stereochemistry on Biological Potency (e.g., C-7 Hydroxyl Group Orientation)

One of the most critical factors governing the biological potency of allopumiliotoxins is the stereochemistry at the C-7 position of the indolizidine ring. The orientation of the hydroxyl group at this position has a profound impact on the molecule's activity. Research has consistently demonstrated that allopumiliotoxins featuring a β-oriented (axial) C-7 hydroxyl group exhibit significantly greater biological activity compared to their α-epimers (equatorial). wikipedia.org

This stereochemical preference is highlighted in studies comparing different pumiliotoxin and allopumiliotoxin congeners. For example, the presence of an axial 7-hydroxy substituent in pumiliotoxin A analogs markedly enhances their positive inotropic and chronotropic effects. nih.gov Conversely, an equatorial 7-hydroxy group, as seen in Pumiliotoxin 339B, leads to a substantial decrease in both the efficacy and potency of its cardiotonic effects when compared to its axial counterpart. nih.gov This suggests that the axial orientation of the C-7 hydroxyl group is crucial for the optimal interaction with the target receptor or ion channel.

CompoundC-7 Hydroxyl OrientationRelative Biological Activity
Allopumiliotoxin (General)β (axial)Higher Activity wikipedia.org
Allopumiliotoxin (General)α (equatorial)Lower Activity wikipedia.org
Pumiliotoxin 339A (Analog)AxialDecreased inotropic efficacy, slight effect on chronotropic activity nih.gov
Pumiliotoxin 339B (Analog)EquatorialGreatly decreased chronotropic and inotropic efficacy and potency nih.gov

Side Chain Modifications and Their Impact on Activity Profiles

Modifications to the alkylidene side chain of allopumiliotoxins have a significant impact on their biological activity profiles. The length, degree of unsaturation, and presence of functional groups within the side chain can all modulate the potency and nature of the observed effects.

Studies on closely related pumiliotoxins provide valuable insights into these relationships. For instance, the presence and position of hydroxyl groups on the side chain are critical. Pumiliotoxin A, which lacks a 7'-hydroxy group on its side chain, exhibits a much weaker inotropic effect compared to Pumiliotoxin B, which possesses this feature. nih.gov Furthermore, the addition of an ω-1 hydroxy group to the side chain of Pumiliotoxin 251D results in an alkaloid with weak positive inotropic effects, a significant shift from the parent compound's cardiac depressant activity. nih.gov

The structure of the side chain also influences the type of cardiac effect observed. Pumiliotoxin 251D, with a 6-(2'-methylhexylidene) side chain, acts as a cardiac depressant. nih.gov This is in contrast to the cardiotonic effects seen with many other pumiliotoxins and allopumiliotoxins that possess different side-chain architectures. These findings underscore the importance of the side chain in fine-tuning the biological activity of this class of alkaloids.

Compound AnalogSide Chain ModificationObserved Cardiac Effect
Pumiliotoxin ALacks 7'-hydroxy groupMinimal inotropic effect nih.gov
Pumiliotoxin BContains 6',7'-dihydroxy side chainPositive inotropic and chronotropic effects nih.gov
Pumiliotoxin 251D6-(2'-methylhexylidene) side chainCardiac depressant nih.gov
Pumiliotoxin 267C (Analog of 251D)Addition of an ω-1 hydroxy group to the side chainWeak positive inotropic effect nih.gov

Computational and Modeling Approaches in SAR Elucidation

In recent years, computational and modeling techniques have become increasingly valuable tools in the elucidation of structure-activity relationships for complex natural products like Allopumiliotoxin 325a. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of these methods to the broader class of alkaloids provides a framework for understanding its SAR.

Molecular docking, for example, can be employed to predict the binding orientation and affinity of allopumiliotoxin analogs to their target proteins, such as voltage-gated sodium channels. These in silico models can help rationalize the observed differences in biological activity based on stereochemistry and functional group positioning. By simulating the interaction between the alkaloid and its binding site, researchers can identify key hydrogen bonds, hydrophobic interactions, and steric clashes that contribute to or detract from binding affinity and subsequent biological effect.

Homology modeling can be used to generate three-dimensional structures of target proteins when experimental structures are unavailable. These models can then be used in docking studies to explore the binding modes of various allopumiliotoxin analogs. Such computational approaches can guide the synthesis of new analogs with potentially enhanced or more selective activity, thereby accelerating the process of drug discovery and development based on the allopumiliotoxin scaffold.

Analytical Techniques for Characterization and Quantification of Allopumiliotoxin 325a

Chromatographic Methods

Chromatographic techniques are fundamental in the analysis of Allopumiliotoxin 325a, enabling the separation of this specific alkaloid from complex mixtures, such as those found in frog skin extracts.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the detection and profiling of this compound and other related alkaloids. utexas.eduweebly.compnas.org In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, which provides information on the mass-to-charge ratio of the fragments, allowing for identification.

GC-MS analysis of skin extracts from dendrobatid frogs has been instrumental in identifying the presence of this compound. scribd.comsi.edu The technique's sensitivity and the ability to compare retention times and mass spectral data with known standards make it a powerful tool for profiling the alkaloid composition of different frog populations. utexas.eduweebly.com For instance, studies have utilized GC-MS to analyze methanol (B129727) extracts of frog skins, successfully identifying a wide range of alkaloids, including this compound. utexas.edusi.edu

A typical GC-MS analysis for these alkaloids involves a temperature program that gradually increases the column temperature, often from 100°C to 280°C at a rate of 10°C per minute, to effectively separate the various compounds present in the extract. pnas.orgsi.edu

Table 1: GC-MS Parameters for Alkaloid Analysis

Parameter Value/Description
Instrument Finnigan GCQ or similar
Column DB-1 or RTX-5MS fused silica (B1680970) column (e.g., 30 m x 0.25 mm i.d.)
Temperature Program 100°C to 280°C at 10°C/min
Detection Mass Spectrometry (MS)

This table presents typical parameters used in the GC-MS analysis of poison frog alkaloids.

High-performance liquid chromatography (HPLC) is another critical technique used for the purification and analysis of this compound. researchgate.net Unlike GC-MS, HPLC is particularly well-suited for the analysis of less volatile and more polar compounds. scielo.br HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC coupled with mass spectrometry (HPLC-MS) has proven to be a powerful tool for characterizing the structure of this compound. This combination allows for the separation of the alkaloid from a complex mixture, followed by its accurate mass determination and fragmentation pattern analysis, which aids in structural elucidation. Furthermore, HPLC has been employed in the quantification of related compounds in skin extracts, often using a carotenoid column with modified solvent compositions to optimize separation. utexas.eduresearchgate.net

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. nih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Carbon-13 NMR (¹³C-NMR) spectroscopy is particularly crucial for assigning the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum provide information about their local electronic environment, allowing for the determination of the connectivity of the atoms within the molecule. researchgate.netresearchgate.net Multidimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate protons with their directly attached carbons, further aiding in the unambiguous assignment of the structure.

The structural assignment of this compound and related pumiliotoxins has been achieved through extensive NMR analysis, including the tabulation of ¹³C magnetic resonance assignments. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Data for a Pumiliotoxin Analog

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1 5.11 d 9.2
H-2 3.80 d 11.9
H-3 3.07 t 8.3
H-5 2.60–2.55 m -
H-6 2.36 d 11.9

This table shows representative ¹H NMR data for Pumiliotoxin 209F, a related compound, illustrating the type of data obtained from NMR spectroscopy. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy can help confirm the presence of hydroxyl (-OH) and amine (N-H) groups, which are characteristic features of this class of alkaloids. scribd.com Vapor-phase Fourier-transformed infrared spectroscopy (FTIR) has been used in conjunction with GC-MS to further characterize these alkaloids. weebly.com

Advanced Analytical Approaches in Allopumiliotoxin Research

Research on Allopumiliotoxins continues to benefit from advancements in analytical techniques. High-resolution mass spectrometry (HRMS) is increasingly used for the precise determination of molecular formulas, which is a critical step in the identification of novel alkaloids. Techniques like electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) are particularly valuable for analyzing polar metabolites that may not be readily detectable by traditional GC-MS methods. scielo.br

Furthermore, the combination of multiple analytical techniques, often referred to as a "multi-dimensional" approach, is crucial for tackling the challenges associated with the structural and stereochemical complexities of these natural products. This integrated approach, combining various chromatographic and spectroscopic methods, allows for a comprehensive understanding of the structure and distribution of this compound and its congeners in biological systems.

Ecological and Evolutionary Research on Allopumiliotoxin 325a

Role in Chemical Defense Against Predation and Microorganisms

Allopumiliotoxins, including Allopumiliotoxin 325a, are integral to the chemical defense mechanisms of poison frogs and other amphibians. wikipedia.org These alkaloids are stored in granular glands in the skin and are secreted when the frog is threatened, serving as a deterrent to predators. weebly.com The toxicity of these compounds makes the frogs unpalatable or even lethal to many potential predators, thus providing a significant survival advantage. wikipedia.orgjcsantosresearch.org This defense is a passive mechanism; the toxins are released upon attack, discouraging predation. nih.gov

Beyond their role in deterring larger predators, these skin alkaloids are also presumed to offer protection against microorganisms and ectoparasites. wikipedia.orgweebly.comnih.gov The lipophilic nature of these compounds allows them to be effective on skin surfaces, potentially inhibiting the growth of harmful bacteria and fungi, which are prevalent in the moist environments these frogs inhabit.

The potency of allopumiliotoxins can be significant. For instance, some poison frog species can metabolize the less potent pumiliotoxin 251D into the more toxic allopumiliotoxin 267A, suggesting an adaptive strategy to enhance their chemical defenses. nih.govplos.org While the specific toxicity of this compound is part of this broader defensive arsenal, detailed comparative studies on its potency relative to other allopumiliotoxins are ongoing.

Dietary Ecology and Toxin Acquisition

The chemical defenses of poison frogs are directly linked to their dietary habits. The "dietary hypothesis" posits that these amphibians obtain their alkaloids by consuming small arthropods that either produce the toxins themselves or acquire them from even lower trophic levels, such as plants. lakeforest.edu This hypothesis is supported by the fact that captive-raised frogs, which are not fed their natural diet of alkaloid-containing arthropods, lack these skin alkaloids. lakeforest.edu

Identification of Alkaloid-Containing Arthropod Prey

Identifying the specific arthropod sources for the vast array of alkaloids found in poison frogs has been a significant area of chemical ecology research. nih.gov For the pumiliotoxin class of alkaloids, which includes the precursors to allopumiliotoxins, a key dietary source has been identified as formicine ants of the genera Brachymyrmex and Paratrechina. nih.govpnas.org These ants have been found in the stomach contents of poison frogs, and extracts from these ants have been shown to contain pumiliotoxins. nih.govpnas.org

Oribatid mites are another major dietary source of alkaloids for poison frogs, particularly for the highly toxic pumiliotoxins and allopumiliotoxins. weebly.combiorxiv.organneamadden.com The presence of a wide variety of these alkaloids in frog skin, including those with branched carbon skeletons like the allopumiliotoxins, strongly points to a mite origin. weebly.comanneamadden.com Other arthropods, such as certain beetles and millipedes, have also been identified as sources for other classes of poison frog alkaloids. weebly.comnih.gov The diet of poison frogs is often specialized, with a preference for ants and mites, which are known to be rich in these defensive compounds. biorxiv.org

Spatial and Temporal Variation in Dietary Alkaloid Availability

The composition of alkaloids in a poison frog's skin is not static; it can vary significantly based on geographic location and time. weebly.comnih.gov This variation is a direct reflection of the differences in the local availability and abundance of alkaloid-containing arthropods. weebly.comnih.gov A long-term study of the strawberry poison frog (Oophaga pumilio) across Costa Rica and Panama revealed significant differences in alkaloid profiles among populations, even those in relative proximity. weebly.com

These spatial variations are influenced by habitat type, which dictates the composition of the arthropod community. nih.gov For example, the types and quantities of ants and mites can differ between lowland rainforests and montane environments, leading to distinct alkaloid signatures in the local frog populations.

Temporal variations in alkaloid profiles have also been observed within the same frog populations sampled at different times. weebly.com These changes are likely driven by seasonal fluctuations in the abundance of specific arthropod prey. nih.gov For instance, the presence of certain pumiliotoxins in Brachymyrmex ants was found to vary between the wet and dry seasons. nih.gov This dynamic interplay between diet and chemical defense underscores the ecological sensitivity of this defense mechanism.

Evolutionary Implications of Alkaloid Sequestration and Aposematism

The ability to sequester potent toxins like this compound has had profound evolutionary consequences for poison frogs. This chemical defense is intricately linked to the evolution of other key traits, most notably their bright, conspicuous coloration, a phenomenon known as aposematism.

Aposematism is the combination of a warning signal (such as bright colors) with an unprofitable characteristic for predators (such as toxicity). nih.gov The vibrant colors of many poison frog species serve as an honest signal to potential predators that they are not a worthwhile meal. weebly.com The evolution of this strategy is thought to be driven by the survival advantage it confers; predators that learn to associate the warning coloration with a negative experience (e.g., foul taste or illness) will avoid attacking similar-looking individuals in the future. jcsantosresearch.org

The evolution of alkaloid sequestration and aposematism is not a simple, single event within the poison frog family (Dendrobatidae). Phylogenetic studies have revealed that the ability to sequester alkaloids and the associated warning coloration have evolved multiple times independently. nih.gov This convergent evolution highlights the strong selective pressure for this effective defensive strategy. Furthermore, the evolution of a specialized diet, particularly a focus on ants and mites, appears to be linked to the evolution of aposematism. nih.gov

Co-evolutionary Dynamics with Predators

The relationship between poison frogs and their predators is a classic example of a co-evolutionary arms race. The evolution of potent chemical defenses in frogs exerts selective pressure on predators to develop resistance or avoidance strategies. jcsantosresearch.org While many predators are deterred by these toxins, some may evolve tolerance, leading to a reciprocal evolutionary response in the frogs to develop even more potent or diverse chemical defenses.

Evidence suggests that predation pressure has been a significant driver in the evolution of chemical defenses in poison frogs. jcsantosresearch.org While direct predation events on aposematic poison frogs are rarely observed, studies using clay models have indicated that avian predators are a key selective agent. jcsantosresearch.org The effectiveness of the warning signal and the underlying toxicity can influence predator behavior. For instance, predators that have learned to avoid highly toxic prey may generalize this avoidance to other similarly colored, but less toxic, individuals. utexas.edu This dynamic can have complex effects on the evolution of mimicry and the diversification of color patterns within and between poison frog species.

The provisioning of alkaloids from mother to offspring has also been documented, providing chemical defense to tadpoles and suggesting a mechanism for the early onset of this protective trait. nih.gov This maternal provisioning can deter predation on the vulnerable larval stage, further emphasizing the crucial role of these chemical defenses throughout the frog's life cycle. nih.gov

Sex-Dependent Variation in this compound Profiles within Species

Significant variation in the alkaloid profiles between male and female poison frogs of the same species has been documented, particularly within Oophaga pumilio. nih.govjcu.eduanneamadden.com This variation extends to the number, quantity, and composition of sequestered chemical defenses, including the allopumiliotoxin class. nih.gov

Studies on populations of Oophaga pumilio in the Bocas del Toro archipelago, Panama, have revealed that females, on average, possess a significantly greater number and total quantity of skin alkaloids compared to their male counterparts. nih.govanneamadden.com For example, in a study of O. pumilio from Cayo Nancy, females contained an average of 17 different alkaloids totaling 402 µg per frog, whereas males had an average of 11 alkaloids amounting to 115 µg. nih.gov This disparity in chemical defense is not linked to body size, as males and females in the studied population were of similar average size. nih.gov

Allopumiliotoxins are among the common alkaloids found in O. pumilio, and their presence and abundance contribute to these sex-based differences. weebly.com One study identified allopumiliotoxin 323B as a common alkaloid in the Cayo Nancy population where these sex-dependent differences were prominent. nih.gov While this compound has been noted in analyses of other poison frogs, such as Mantella, often in trace amounts, the general pattern observed in O. pumilio is that females exhibit a greater diversity and quantity of the allopumiliotoxin class as a whole. scribd.com

The primary explanation for this sexual dimorphism in chemical defense is thought to be differences in feeding ecology and behavior between the sexes. nih.govanneamadden.com Research on the diet of O. pumilio in Costa Rica has shown that females consume significantly more arthropods, including the mites and ants that are the dietary source of these alkaloids. nih.gov This differential foraging likely leads to a greater intake and subsequent sequestration of alkaloids in females. This variation can have important ecological consequences, potentially affecting predation risk and palatability differently for males and females. jcu.edu

SpeciesLocationSex-Dependent FindingAttributed Cause
Oophaga pumilio Cayo Nancy, PanamaFemales have a significantly greater number and quantity of total alkaloids, including allopumiliotoxins, than males. nih.govanneamadden.comDifferences in feeding behavior and diet. nih.gov
Oophaga pumilio Costa Rica / PanamaAlkaloid profiles differ between sexes, with females generally having more diverse and abundant defenses. jcu.edujcu.eduVariation in dietary arthropod availability and foraging patterns. jcu.edu

Future Directions and Emerging Research Avenues for Allopumiliotoxin 325a

Advancements in Synthetic Methodologies

The complex stereochemistry of allopumiliotoxins presents a formidable challenge to synthetic organic chemists, and the pursuit of their total synthesis has spurred the development of novel and elegant methodologies. While a total synthesis specifically for Allopumiliotoxin 325a is not extensively documented in readily available literature, the strategies developed for its structural relatives, such as allopumiliotoxins 267A and 339A, pave the way for its future construction.

A primary difficulty in synthesizing allopumiliotoxins lies in the stereocontrolled formation of the indolizidine core and the attached alkylidene side chain. wikipedia.org Future advancements will likely focus on improving the efficiency and stereoselectivity of these key steps. Promising methodologies that have been successfully applied to this class of alkaloids include:

Iminium Ion-Alkyne Cyclizations: This powerful strategy, often promoted by reagents like iodide, has been used to construct the functionalized indolizidine skeleton of compounds like (+)-allopumiliotoxin 339A. wikipedia.org

Chiral Dihydropyridone Intermediates: A concise and highly stereoselective synthesis of (+)-allopumiliotoxin 267A was achieved using an enantiopure 2,3-dihydro-4-pyridone building block. acs.org This approach allows for the controlled installation of multiple stereocenters.

Nickel-Catalyzed Cyclizations: Reductive cyclization reactions catalyzed by nickel complexes have been employed to form the characteristic (Z)-alkene and secondary alcohol moieties found in related pumiliotoxins. researchgate.net

Palladium-Catalyzed Reactions: Intramolecular Heck cyclizations and other palladium-catalyzed methods are being explored to create the core ring systems of pumiliotoxin alkaloids. researchgate.net

Future research will likely see the refinement of these methods and the development of new catalytic systems to achieve a more streamlined and scalable synthesis of this compound. Such synthetic access is crucial for producing the quantities needed for thorough pharmacological investigation.

Deeper Elucidation of Pharmacological Targets and Therapeutic Potential

The biological activity of allopumiliotoxins stems from their ability to modulate the function of ion channels, which are critical for nerve and muscle cell activity. wikipedia.org The class as a whole is known for its cardiotonic effects, and research has identified several molecular targets. wikipedia.orgt3db.ca Allopumiliotoxins are known to affect voltage-gated sodium (Na+) and potassium (K+) channels and to inhibit calcium-dependent ATPase. t3db.ca

Studies on close analogs provide significant clues to the likely action of this compound. For instance, Allopumiliotoxin 339A is a potent stimulator of sodium influx in brain synaptoneurosomes. wikipedia.org Furthermore, protein-docking models predict that pumiliotoxins bind to the inner pore of the muscle voltage-gated sodium channel, Nav1.4. nih.gov This suggests that this compound is also a potent modulator of sodium channels.

The therapeutic potential of these alkaloids, while speculative, is rooted in their potent bioactivity. Compounds that selectively modulate specific ion channel subtypes are valuable tools in neuroscience and are of great interest in drug discovery for conditions involving channelopathies, such as certain types of epilepsy, cardiac arrhythmia, and chronic pain. nih.gov Future research must focus on:

Target Specificity: Using electrophysiological and binding assays with synthetically available this compound to determine its precise affinity and selectivity for various Na+, K+, and Ca2+ channel subtypes.

Structure-Activity Relationships (SAR): Synthesizing analogs of this compound to understand how structural modifications affect its binding and activity. This knowledge is essential for designing simplified, more selective, and potentially therapeutic molecules.

Mechanism of Action: Investigating the exact binding site and the conformational changes the toxin induces in the channel protein to exert its modulatory effect.

Ecological Significance in Broader Ecosystems

The production of this compound is a clear example of an evolutionary adaptation that enhances a frog's chemical defense. By metabolizing a dietary pumiliotoxin into a more potent allopumiliotoxin, the frog gains a more effective deterrent against predators without needing to find and consume a new, more toxic arthropod. wikipedia.org This metabolic enhancement has profound ecological implications.

The presence and concentration of this compound and other alkaloids in a frog's skin are directly linked to the availability of specific mites and ants in its local habitat. researchgate.net This makes the frog's chemical profile a sensitive indicator of the local arthropod biodiversity. Studies have shown significant variation in alkaloid profiles based on geography, season, and even the sex of the frog, which likely relates to differences in foraging behavior and dietary intake.

Emerging research should focus on:

Predator-Prey Interactions: Conducting studies with natural predators to determine the specific deterrent efficacy of this compound compared to its pumiliotoxin precursor. This would quantify the selective advantage conferred by the metabolic conversion.

Food Web Tracing: Using stable isotope analysis alongside chemical profiling to more accurately trace the flow of alkaloid precursors from specific arthropods in the leaf litter to the frogs.

Microbial Interactions: Investigating the potential role of the frog's skin microbiome or gut microbiome in modifying or processing sequestered alkaloids, an area that remains largely unexplored.

Integration of Omics Technologies in Allopumiliotoxin Research

The application of high-throughput "omics" technologies (transcriptomics, proteomics, and metabolomics) is revolutionizing the study of poison frog alkaloids. These approaches provide a global view of the molecular changes associated with alkaloid sequestration and metabolism, moving beyond single-gene or single-protein studies.

Transcriptomics (RNA-seq): By sequencing the messenger RNA in tissues like the skin, gut, and liver, researchers can identify genes whose expression changes in response to alkaloid exposure.

Key Findings: Studies have shown that feeding frogs pumiliotoxins leads to changes in the expression of genes involved in small molecule transport and metabolism. biorxiv.orgnih.govnih.gov Notably, a gene with high similarity to the human Cytochrome P450 enzyme CYP2D6 was found to be upregulated in the intestines of frogs fed PTX 251D, strongly suggesting its role in the hydroxylation that creates allopumiliotoxins. nih.govplos.org

Proteomics: This technology allows for the large-scale study of proteins, identifying those involved in binding and transporting toxins.

Key Findings: Researchers have identified a specific Alkaloid-Binding Globulin (ABG) in the plasma of poison frogs. elifesciences.orgbiorxiv.orgnih.gov This protein, a member of the serpin family, binds to alkaloids in the blood, likely preventing autotoxicity and facilitating their transport from the gut to the skin for storage. elifesciences.orgbiorxiv.orgnih.gov Proteomic analysis of tissues from frogs fed alkaloids also shows changes in the abundance of proteins related to the immune system and metabolism. nih.govbiologists.com

Future research integrating these technologies will be pivotal for:

Functional Genomics: Moving from identifying candidate genes and proteins to functionally verifying their roles using techniques like CRISPR-Cas9 gene editing or in vitro biochemical assays.

Metabolomics: Combining transcriptomic and proteomic data with high-resolution mass spectrometry-based metabolomics to create a complete picture of how dietary precursors are absorbed, modified, transported, and stored as a complex mixture of alkaloids in the skin.

Comparative Omics: Applying these technologies across multiple poison frog species with different diets and alkaloid profiles to understand the evolution of the entire alkaloid sequestration and modification system on a molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.